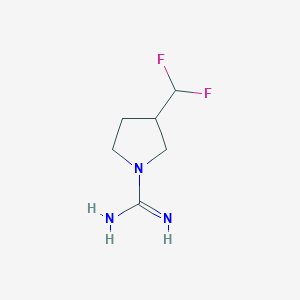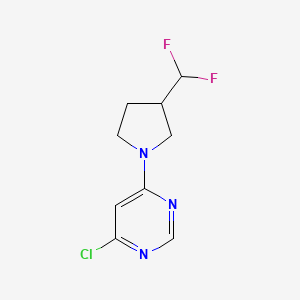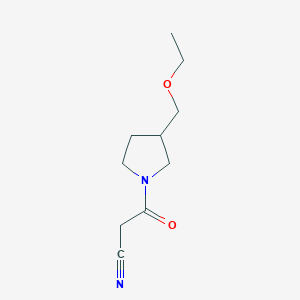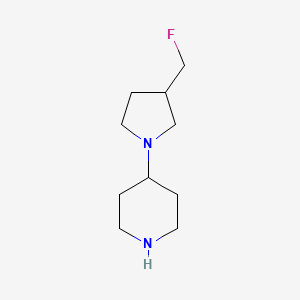
4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to “4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine” often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecule consists of a pyrrolidinyl group attached to a piperidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis
The formation of piperidine compounds proceeds via a series of reaction steps. Initially, in this cascade process, furfural amination to furfurylamine takes place, followed by hydrogenation to tetra-hydrofurfurylamine (THFAM) and then ring rearrangement to piperidine .Wissenschaftliche Forschungsanwendungen
Drug Discovery: Enhancing Pharmacophore Space
The pyrrolidine ring, a core structure in “4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine,” is widely used in medicinal chemistry to create compounds for treating human diseases. Its sp3-hybridization allows for efficient exploration of pharmacophore space, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage through "pseudorotation" .
Anticancer Agents: Target Selectivity
Pyrrolidine derivatives, including “4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine,” have been reported to exhibit target selectivity in anticancer activity. The presence of substituents like fluoromethyl groups can influence the biological profile of drug candidates, potentially leading to different binding modes to enantioselective proteins .
Antimicrobial and Antifungal Applications
Compounds with the piperidine nucleus, such as “4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine,” show promise as antimicrobial and antifungal agents. Their structural diversity allows them to interact with various microbial and fungal targets, disrupting their growth and proliferation .
Analgesic and Anti-inflammatory Uses
The piperidine moiety is essential in the production of analgesic and anti-inflammatory drugs. Derivatives of “4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine” could be explored for their potential to alleviate pain and reduce inflammation through modulation of biological pathways .
Neurodegenerative Disease Treatment
Piperidine derivatives are being investigated for their role in treating neurodegenerative diseases like Alzheimer’s. The structural features of “4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine” may allow it to cross the blood-brain barrier and interact with neurological targets .
Antipsychotic and Antidepressant Effects
The piperidine structure is also associated with antipsychotic and antidepressant effects. Research into “4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine” could lead to the development of new treatments for psychiatric disorders, leveraging its ability to modulate neurotransmitter systems .
Wirkmechanismus
Target of action
Compounds containing a pyrrolidine ring are often used in drug discovery due to their ability to interact with various biological targets .
Mode of action
Without specific information on “4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine”, it’s difficult to explain its mode of action. The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to their different binding modes to enantioselective proteins .
Biochemical pathways
Pyrrolidine derivatives are known to interact with various biochemical pathways, depending on their specific structures and targets .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules is a common strategy in drug design to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of action
The effects of pyrrolidine derivatives can vary widely, depending on their specific structures and targets .
Action environment
Environmental factors can often influence the action of drugs, including factors such as ph, temperature, and the presence of other substances .
Eigenschaften
IUPAC Name |
4-[3-(fluoromethyl)pyrrolidin-1-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2/c11-7-9-3-6-13(8-9)10-1-4-12-5-2-10/h9-10,12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFAROZCEAPCMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC(C2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





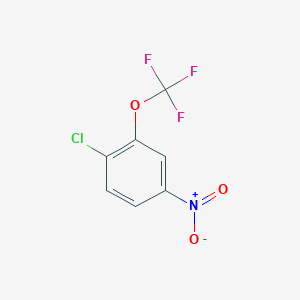
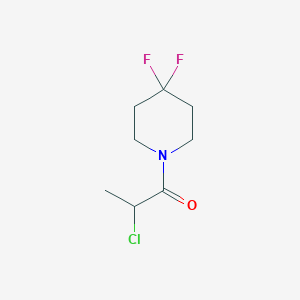
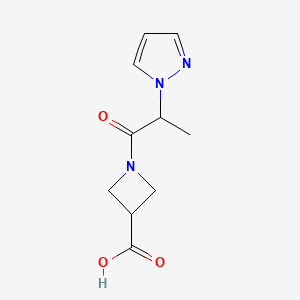

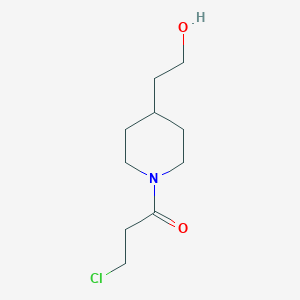
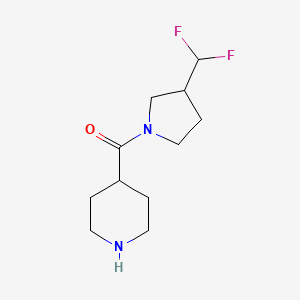

![4-(2-Azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid](/img/structure/B1490820.png)
